Welcome to the BenchChem Online Store!
molecular formula C12H11NO3 B8324422 3-Isopropoxy-4-(3-pyridyl)-cyclobut-3-ene-1,2-dione

3-Isopropoxy-4-(3-pyridyl)-cyclobut-3-ene-1,2-dione

Cat. No. B8324422
M. Wt: 217.22 g/mol
InChI Key: RTXIUVQEBLIWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06376555B1

Procedure details

In a manner similar to Example 9, Step 1, 3-isopropoxy-4-(tri-n-butylstannyl)-3-cyclobutene-1,2-dione (1.90 g, 4.43 mmol), 3-iodopyridine (1.00 g, 4.87 mmol), benzylchlorobis(triphenylphosphine)palladium (II) (0.201 g, 0.267 mmol), and cuprous iodide (0.076 g, 0.399 mmol) were reacted together to give the title compound which was of sufficient purity to use in the next step: 1H NMR (DMSO-d6) δ 9.07(m,1H), 8.75(m,1H), 8.20(br d,1H), 7.65(m,1H), 5.50(sept,1H), 1.50(d,6H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
benzylchlorobis(triphenylphosphine)palladium (II)
Quantity
0.201 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.076 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[C:6](=[O:23])[C:7](=[O:22])[C:8]=1[Sn](CCCC)(CCCC)CCCC)([CH3:3])[CH3:2].I[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1>>[CH:1]([O:4][C:5]1[C:6](=[O:23])[C:7](=[O:22])[C:8]=1[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1)([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(C)OC=1C(C(C1[Sn](CCCC)(CCCC)CCCC)=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=NC=CC1
Name
benzylchlorobis(triphenylphosphine)palladium (II)
Quantity
0.201 g
Type
reactant
Smiles
Name
cuprous iodide
Quantity
0.076 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C(C(C1C=1C=NC=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.